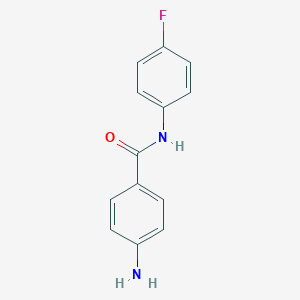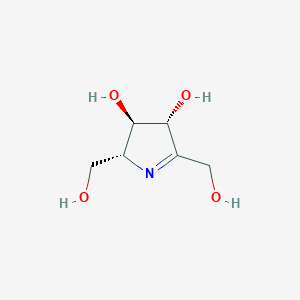
(2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol, commonly known as DHPG, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent agonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. DHPG has been shown to have a variety of effects on neuronal function, including modulation of synaptic plasticity, long-term potentiation, and long-term depression.
作用機序
DHPG acts as an agonist of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol, which is a G protein-coupled receptor that is coupled to the Gq/11 family of G proteins. Activation of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol by DHPG leads to the activation of phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. The increase in intracellular calcium leads to the activation of calcium-dependent signaling pathways, which ultimately lead to the modulation of neuronal function.
生化学的および生理学的効果
DHPG has been shown to have a variety of effects on neuronal function, including modulation of synaptic plasticity, long-term potentiation, and long-term depression. DHPG has been shown to induce LTD at synapses in the hippocampus and cerebellum, which has been implicated in the consolidation of memories. DHPG has also been shown to modulate neuronal excitability and synaptic transmission, leading to changes in the firing properties of neurons and the strength of synaptic connections. In addition, DHPG has been shown to have effects on astrocytes, leading to the release of gliotransmitters such as glutamate and ATP.
実験室実験の利点と制限
One advantage of using DHPG in lab experiments is that it is a potent and selective agonist of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol, which allows for the specific activation of this receptor subtype without affecting other receptor subtypes. Another advantage is that DHPG is relatively stable and can be easily synthesized in large quantities. However, one limitation of using DHPG is that it is a non-specific agonist of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol, meaning that it can activate other signaling pathways in addition to the PLC pathway. This can lead to off-target effects and make it difficult to interpret the results of experiments using DHPG.
将来の方向性
There are several future directions for research on DHPG. One area of interest is the role of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DHPG has been shown to modulate the release of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Another area of interest is the role of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol in pain signaling, as DHPG has been shown to modulate pain sensitivity in animal models. Finally, there is interest in developing more selective agonists of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol that can be used to investigate the specific roles of this receptor subtype in neuronal function.
合成法
The synthesis of DHPG involves the reaction of pyrrole-2-carboxaldehyde with formaldehyde and glycolaldehyde in the presence of a Lewis acid catalyst. The resulting product is then purified using column chromatography to yield DHPG as a white crystalline solid. This synthesis method has been well-established in the literature and has been used to produce DHPG for a variety of research applications.
科学的研究の応用
DHPG has been extensively studied in the field of neuroscience, where it has been used as a tool to investigate the role of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol in synaptic plasticity and learning and memory. DHPG has been shown to induce long-term depression (LTD) at synapses in the hippocampus and cerebellum, which has been implicated in the consolidation of memories. DHPG has also been used to study the effects of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol activation on neuronal excitability and synaptic transmission, as well as the role of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
198691-32-6 |
|---|---|
製品名 |
(2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol |
分子式 |
C6H11NO4 |
分子量 |
161.16 g/mol |
IUPAC名 |
(2R,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol |
InChI |
InChI=1S/C6H11NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3,5-6,8-11H,1-2H2/t3-,5-,6-/m1/s1 |
InChIキー |
YACWZQLEGQUPOG-UYFOZJQFSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H](C(=N1)CO)O)O)O |
SMILES |
C(C1C(C(C(=N1)CO)O)O)O |
正規SMILES |
C(C1C(C(C(=N1)CO)O)O)O |
同義語 |
2H-Pyrrole-2,5-dimethanol,3,4-dihydro-3,4-dihydroxy-,(2-alpha-,3-bta-,4-alpha-)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




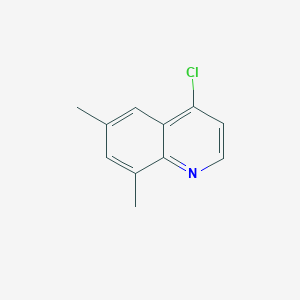
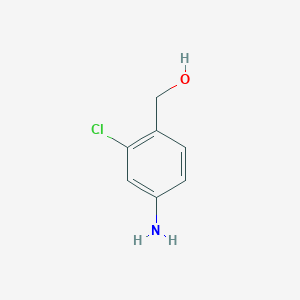
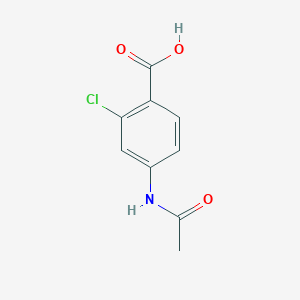
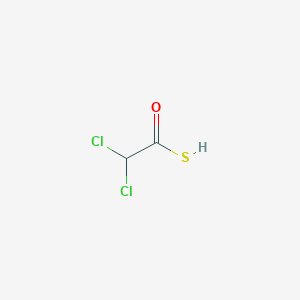
![N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide](/img/structure/B183191.png)
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183192.png)
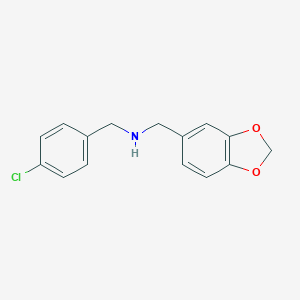
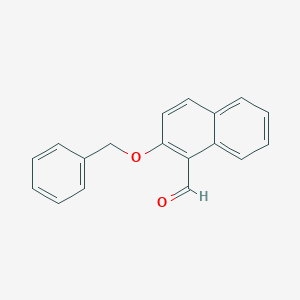
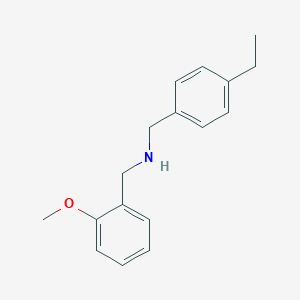
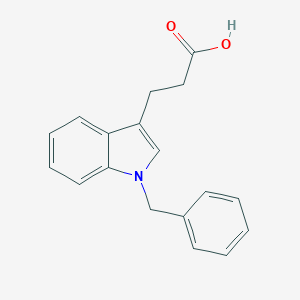
![1-Chloro-2-[(4-nitrophenoxy)methyl]benzene](/img/structure/B183198.png)
![5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B183199.png)
